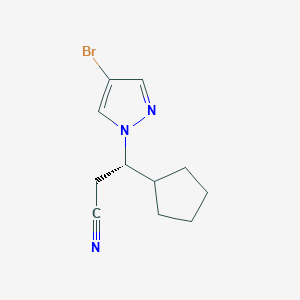![molecular formula C33H22O6 B13654004 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene, is a tricarboxylic aromatic compound. It is characterized by its complex structure, consisting of three carboxyphenyl groups attached to a central benzene ring. This compound is notable for its high melting point and stability, making it a valuable component in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves a multi-step process. One common method includes the hydrothermal reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide, followed by acidification to precipitate the product . Industrial production methods may involve similar steps but are optimized for larger scale and higher efficiency.
Chemical Reactions Analysis
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Scientific Research Applications
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Biology: The compound’s stability and functional groups make it useful in the design of biomolecular probes and sensors.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is employed in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, facilitating the formation of complex structures. These interactions are crucial in its role in MOFs and other coordination polymers .
Comparison with Similar Compounds
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid is unique due to its tricarboxylic structure and high stability. Similar compounds include:
1,3,5-Tris(4-carboxyphenyl)benzene: A closely related compound with similar properties and applications.
4,4’'-Dimethyl-1,3,5-tris(4-carboxyphenyl)benzene: Another tricarboxylic aromatic compound with slight structural variations.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: A compound with additional carboxylic groups, used in similar applications.
Properties
Molecular Formula |
C33H22O6 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H22O6/c34-31(35)25-11-5-21(6-12-25)20-1-3-22(4-2-20)28-17-29(23-7-13-26(14-8-23)32(36)37)19-30(18-28)24-9-15-27(16-10-24)33(38)39/h1-19H,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
IHXWCGKMBFQHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13653946.png)








![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)



